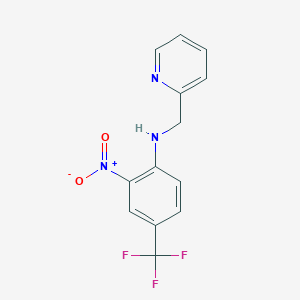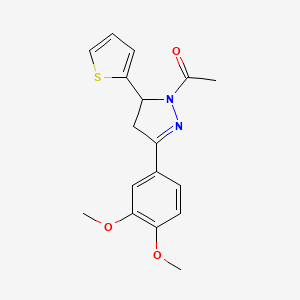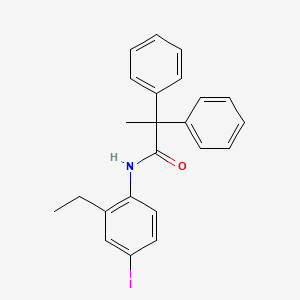
2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline
Descripción general
Descripción
2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline is an organic compound that features a nitro group, a pyridinylmethyl group, and a trifluoromethyl group attached to an aniline core. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the aniline ring.
Substitution: Attachment of the pyridinylmethyl group to the nitrogen atom of the aniline.
Trifluoromethylation: Introduction of the trifluoromethyl group to the aromatic ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Reduction: Formation of 2-amino-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. The nitro group, pyridinylmethyl group, and trifluoromethyl group could each contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-nitroaniline: Lacks the pyridinylmethyl and trifluoromethyl groups.
4-(trifluoromethyl)aniline: Lacks the nitro and pyridinylmethyl groups.
N-(2-pyridinylmethyl)aniline: Lacks the nitro and trifluoromethyl groups.
Uniqueness
2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to its simpler analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
IUPAC Name |
2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-4-5-11(12(7-9)19(20)21)18-8-10-3-1-2-6-17-10/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLGQFFDPNSIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4107885.png)

![[4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol](/img/structure/B4107893.png)
![N-[4-(allyloxy)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4107896.png)
![Methyl 4-{1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxoazetidin-2-yl}benzoate](/img/structure/B4107899.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B4107901.png)
![2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B4107903.png)
![[3-(2-Chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[3-(furan-2-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B4107922.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107930.png)



![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4107982.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4107999.png)
